(2-Bromo-5-methylpyridin-3-yl)methanamine;dihydrochloride
Description
Properties
IUPAC Name |
(2-bromo-5-methylpyridin-3-yl)methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2.2ClH/c1-5-2-6(3-9)7(8)10-4-5;;/h2,4H,3,9H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWSJDMRDDBJGIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)Br)CN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrCl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-5-methylpyridin-3-yl)methanamine;dihydrochloride involves several steps. One common method includes the bromination of 5-methylpyridin-3-ylmethanamine, followed by the formation of the dihydrochloride salt. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. This often involves the use of large-scale reactors and continuous monitoring of reaction parameters .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at the 2-position undergoes substitution under metal-catalyzed conditions. For example:
| Reaction Type | Conditions | Yield | Source |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O (80°C, 8 h) | 50% | |
| Ullmann Coupling | CuI, L-proline, DMSO (90°C, 24 h) | 60–75% |
Mechanism : The bromine participates in cross-couplings via oxidative addition to palladium(0), forming intermediates that react with boronic acids or amines .
Acylation of the Methanamine Group
The primary amine reacts with acylating agents (e.g., acetyl chloride, anhydrides):
| Acylating Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acetic anhydride | Et₃N, DCM (0°C to RT, 2 h) | N-Acetyl derivative | 85% | |
| Benzoyl chloride | Pyridine, THF (reflux) | N-Benzoylated compound | 78% |
Note : The dihydrochloride salt requires neutralization (e.g., with NaHCO₃) before acylation .
Condensation Reactions
The amine and pyridine groups enable cyclization. For instance, reacting with α-bromoketones yields imidazo[1,2-a]pyridines:
| Substrate | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| α-Bromopropiophenone | TBHP, ethyl acetate (90°C, 3 h) | 3-Bromoimidazo[1,2-a]pyridine | 65% |
Mechanism : The amine attacks the α-bromoketone, followed by cyclization and bromination via radical intermediates .
Metal Complexation
The pyridine nitrogen coordinates with transition metals:
| Metal Salt | Conditions | Application | Source |
|---|---|---|---|
| FeCl₃ | EtOH, RT | Catalytic oxidation | |
| Pd(OAc)₂ | DMF, 100°C | Heterogeneous catalysis |
Example : Forms stable complexes with Pd(II) for catalytic cross-couplings .
Redox Reactions
-
Oxidation : The methyl group oxidizes to carboxylic acid using KMnO₄/H₂SO₄ (60°C, 6 h) .
-
Reduction : The bromide can be reduced to hydrogen using Zn/HCl (RT, 2 h) .
Additional Reactions
Scientific Research Applications
Medicinal Chemistry
The compound serves as a precursor in the synthesis of various pharmaceuticals. Its derivatives have been investigated for:
- Antimicrobial Activity : Studies indicate that certain derivatives exhibit antibacterial and antifungal properties against Gram-positive and Gram-negative bacteria.
- Pharmacological Studies : It is being explored for potential therapeutic effects, including anti-inflammatory and anticancer activities .
Organic Synthesis
As a versatile building block, (2-Bromo-5-methylpyridin-3-yl)methanamine;dihydrochloride is utilized in:
- Synthesis of Heterocycles : It facilitates the formation of complex heterocyclic compounds through various chemical reactions such as substitution, oxidation, and reduction.
| Reaction Type | Common Reagents | Major Products Formed |
|---|---|---|
| Substitution | Sodium methoxide, potassium tert-butoxide | Substituted pyridine derivatives |
| Oxidation | Potassium permanganate, hydrogen peroxide | Oxidized pyridine derivatives |
| Reduction | Lithium aluminum hydride, sodium borohydride | Amine derivatives |
Biological Research
In biological contexts, this compound is used to study:
- Interactions with Biological Systems : It aids in understanding how pyridine derivatives interact with enzymes and receptors.
Case Study 1: Antimicrobial Activity
A study evaluated the antibacterial properties of this compound derivatives against various pathogens. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antimicrobial agent.
Case Study 2: Drug Development
Research involving this compound has led to the synthesis of novel drug candidates targeting inflammatory diseases. The mechanism of action was linked to modulation of specific cellular pathways, indicating its therapeutic potential .
Mechanism of Action
The mechanism of action of (2-Bromo-5-methylpyridin-3-yl)methanamine;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Key Properties of (2-Bromo-5-methylpyridin-3-yl)methanamine Dihydrochloride and Analogues
| Compound Name | CAS | Molecular Formula | Molecular Weight | Substitution Pattern | Solubility |
|---|---|---|---|---|---|
| (2-Bromo-5-methylpyridin-3-yl)methanamine diHCl | Not provided | C₇H₉BrN₂·2HCl | ~263.4* | Pyridine: 2-Br, 5-Me, 3-CH₂NH₂·2HCl | High (dihydrochloride salt) |
| (5-Bromopyridin-2-yl)methanamine diHCl | 914358-73-9 | C₆H₇BrN₂·2HCl | ~250.9 | Pyridine: 5-Br, 2-CH₂NH₂·2HCl | High |
| 5-Bromo-2-methylpyridin-3-amine | 3430-13-5 | C₆H₇BrN₂ | 187.04 | Pyridine: 5-Br, 2-Me, 3-NH₂ | Moderate (free base) |
| 1-(2-Propylpyrimidin-5-yl)methanamine diHCl | Not provided | C₈H₁₅Cl₂N₃ | 224.13 | Pyrimidine: 5-CH₂NH₂·2HCl, 2-propyl | High |
*Calculated based on similar compounds.
Key Observations :
- Substitution Position : Bromine at position 2 (target compound) versus 5 (CAS 914358-73-9) alters electronic properties, impacting reactivity in cross-coupling reactions critical for drug derivatization .
- Salt Form : Dihydrochloride salts (e.g., target compound and CAS 914358-73-9) exhibit higher aqueous solubility than free bases (e.g., 5-bromo-2-methylpyridin-3-amine), enhancing bioavailability .
Biological Activity
(2-Bromo-5-methylpyridin-3-yl)methanamine;dihydrochloride is a chemical compound with significant potential in medicinal chemistry and pharmacology. This compound, characterized by a bromine substitution on the pyridine ring, has been studied for its biological activities, particularly its interactions with various biological targets. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure is defined by the presence of a bromine atom at the 2-position and a methyl group at the 5-position of the pyridine ring, along with a methanamine moiety. The dihydrochloride form enhances its solubility and stability in biological systems.
The mechanism of action for this compound involves several pathways:
- Enzyme Interaction: The compound acts as an inhibitor for specific enzymes, which can modulate metabolic pathways. Its interaction with enzymes may affect signal transduction processes critical for cellular function.
- Receptor Modulation: It has been shown to interact with various receptors, influencing physiological responses. This modulation can lead to therapeutic effects in conditions such as cancer and neurodegenerative diseases.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antitumor Activity: Studies have demonstrated its potential in inhibiting tumor growth by interfering with cancer cell proliferation pathways.
- Neuroprotective Effects: The compound has shown promise in protecting neuronal cells from apoptosis, suggesting potential applications in treating neurodegenerative disorders.
- Antimicrobial Properties: Preliminary data indicate that it may possess antimicrobial activity against certain bacterial strains.
Data Table: Biological Activities
Case Study 1: Antitumor Efficacy
A study conducted on human cancer cell lines revealed that this compound significantly reduced cell viability at concentrations as low as 10 µM. The mechanism involved the induction of apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.
Case Study 2: Neuroprotection
In a model of neurodegeneration induced by oxidative stress, treatment with this compound resulted in a marked decrease in neuronal cell death compared to controls. The protective effect was attributed to the modulation of antioxidant enzymes, which mitigated oxidative damage.
Research Findings
Recent studies have focused on optimizing the synthesis and enhancing the biological activity of this compound:
- Synthesis Optimization: Advanced synthetic routes have been developed to improve yield and purity, facilitating further biological evaluation.
- Structure-Activity Relationship (SAR): Investigations into SAR have identified key functional groups that enhance its binding affinity to target proteins, enabling more effective drug design.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2-Bromo-5-methylpyridin-3-yl)methanamine dihydrochloride?
- Methodological Answer : The synthesis typically involves bromination of a pyridine precursor followed by reductive amination. For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can introduce the bromine substituent . Subsequent steps may include aldehyde reduction using sodium borohydride or lithium aluminum hydride to form the primary amine, followed by hydrochloride salt formation under acidic conditions . Purification via silica gel chromatography (e.g., ethyl acetate/hexane gradients) is critical to isolate intermediates .
Q. How should researchers characterize this compound using spectroscopic techniques?
- Methodological Answer :
- NMR : H and C NMR can confirm the presence of the bromine substituent (deshielded signals) and methyl group integration (e.g., singlet for CH at ~2.3 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] for CHBrNCl).
- IR : Peaks near 3300 cm (N-H stretch) and 600–800 cm (C-Br stretch) confirm functional groups .
Q. What solubility and stability considerations are critical for experimental design?
- Methodological Answer :
- Solubility : Test in polar aprotic solvents (DMSO, DMF) for reaction conditions and aqueous buffers (pH 4–6) for biological assays. Hydrochloride salts generally exhibit higher aqueous solubility than free bases .
- Stability : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Protect from light to prevent bromine-mediated degradation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data for this compound?
- Methodological Answer :
- Assay Variability : Standardize assay conditions (e.g., buffer pH, temperature) and validate using positive controls (e.g., known receptor agonists/antagonists) .
- Structural Confirmation : Re-characterize batches via X-ray crystallography to rule out polymorphic or stereochemical inconsistencies .
- Meta-Analysis : Compare EC/IC values across studies using statistical tools (e.g., ANOVA) to identify outliers .
Q. What strategies optimize coupling reactions involving brominated pyridine derivatives?
- Methodological Answer :
- Catalyst Selection : Use Pd(PPh) or PdCl(dppf) for Suzuki couplings, with microwave-assisted heating (140°C, 10 min) to enhance yield .
- Solvent Optimization : Employ anhydrous THF or toluene to minimize side reactions.
- Workup : Quench reactions with NaSO to remove excess boronic acids, followed by centrifugal filtration .
Q. How does the bromine substituent influence binding affinity in target interactions?
- Methodological Answer :
- Halogen Bonding : Bromine’s electronegativity enhances interactions with aromatic residues (e.g., Phe, Tyr) in enzyme active sites, measured via isothermal titration calorimetry (ITC) .
- Comparative Studies : Synthesize analogs (e.g., chloro or fluoro derivatives) and assess ΔG values using surface plasmon resonance (SPR) .
Q. How does this compound compare structurally and functionally to related halogenated pyridines?
- Methodological Answer :
- Structural Uniqueness : The 2-bromo-5-methylpyridine scaffold offers steric bulk and electronic effects distinct from 3,5-difluoro or trifluoromethyl derivatives. Computational modeling (e.g., DFT) quantifies these differences .
- Functional Comparison : Test in parallel assays against targets like serotonin receptors or kinases to rank potency (e.g., pIC values) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
